1-Bromo-3-(2-fluoroethanesulfonyl)benzene

Catalog No.
S912088
CAS No.
1783736-63-9
M.F
C8H8BrFO2S
M. Wt
267.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(2-fluoroethanesulfonyl)benzene

CAS Number

1783736-63-9

Product Name

1-Bromo-3-(2-fluoroethanesulfonyl)benzene

IUPAC Name

1-bromo-3-(2-fluoroethylsulfonyl)benzene

Molecular Formula

C8H8BrFO2S

Molecular Weight

267.12 g/mol

InChI

InChI=1S/C8H8BrFO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2

InChI Key

FOJVKPHTARFCGE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCF

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCF

1-Bromo-3-(2-fluoroethanesulfonyl)benzene is an aromatic compound characterized by the presence of a bromine atom and a sulfonyl group attached to a benzene ring. The structure can be described as a benzene ring substituted at the meta position with a bromo group and at the para position with a 2-fluoroethanesulfonyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of both the bromo and sulfonyl groups.

There is no documented information on the mechanism of action for this specific compound [].

The reactivity of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene is primarily governed by electrophilic substitution reactions typical of aromatic compounds. The bromo substituent can participate in nucleophilic substitution reactions, while the sulfonyl group can act as a leaving group in various coupling reactions.

Electrophilic Substitution Mechanism:

  • Formation of the Sigma Complex: The aromatic ring acts as a nucleophile, attacking an electrophile (such as bromine or another halogen).
  • Deprotonation: A proton is removed, restoring aromaticity and yielding the substituted product.

The presence of electron-withdrawing groups like sulfonyl enhances the electrophilicity of the ring, facilitating further substitution reactions at available positions.

Synthesis of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene can be achieved through several methods:

  • Bromination of 3-(2-fluoroethanesulfonyl)benzene:
    • The starting material, 3-(2-fluoroethanesulfonyl)benzene, can be brominated using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.
  • Sulfonation followed by Bromination:
    • An alternative route involves sulfonating benzene first to introduce the sulfonyl group, followed by selective bromination at the meta position.
  • Direct Halogenation:
    • Direct halogenation methods may also be employed under controlled conditions to achieve selective substitution.

1-Bromo-3-(2-fluoroethanesulfonyl)benzene has potential applications in:

  • Pharmaceutical Development: As an intermediate in synthesizing biologically active compounds.
  • Organic Synthesis: In coupling reactions and as a building block for more complex molecules.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties.

Interaction studies involving similar compounds suggest that the presence of both halogen and sulfonyl groups can enhance reactivity towards nucleophiles, making 1-Bromo-3-(2-fluoroethanesulfonyl)benzene suitable for various synthetic applications. Additionally, studies on related aryl halides indicate possible interactions with biological macromolecules, which could lead to therapeutic applications.

Several compounds share structural similarities with 1-Bromo-3-(2-fluoroethanesulfonyl)benzene. Below is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
1-Bromo-4-fluorobenzeneBromine at para position relative to fluorineUsed in pharmaceuticals; acts as a coupling agent
1-Chloro-3-(2-fluoroethanesulfonyl)benzeneChlorine instead of bromineDifferent reactivity profile; less steric hindrance
4-FluorobenzenesulfonamideSulfonamide group attached to fluorobenzeneExhibits different biological activities; used in drug development
1-Iodo-3-(2-fluoroethanesulfonyl)benzeneIodine instead of bromineHigher reactivity due to iodine; useful in cross-coupling reactions

The unique combination of a bromo group and a sulfonyl moiety in 1-Bromo-3-(2-fluoroethanesulfonyl)benzene provides distinct chemical properties that differentiate it from other similar compounds, particularly in terms of its reactivity and potential applications in synthesis and medicinal chemistry.

XLogP3

2.4

Dates

Last modified: 08-16-2023

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